molecular formula C8H10O B094799 Cycloocta-2,7-dien-1-one CAS No. 1073-76-3

Cycloocta-2,7-dien-1-one

Cat. No. B094799
CAS RN: 1073-76-3
M. Wt: 122.16 g/mol
InChI Key: HEDBDDAUWRQANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloocta-2,7-dien-1-one, also known as COD, is an organic compound with the chemical formula C8H10O. It is a cyclic ketone with a unique structure that has attracted the attention of many researchers due to its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.

Mechanism Of Action

Cycloocta-2,7-dien-1-one acts as a dienophile in Diels-Alder reactions, which is a powerful tool in organic synthesis. Moreover, it can undergo various chemical transformations, including oxidation, reduction, and addition reactions, making it a versatile compound in organic chemistry.

Biochemical And Physiological Effects

Cycloocta-2,7-dien-1-one has been shown to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. It has also been found to possess antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for various diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of Cycloocta-2,7-dien-1-one is its high reactivity, which makes it an ideal reagent for various chemical transformations. Moreover, it is readily available and relatively inexpensive, making it a popular choice for many researchers. However, Cycloocta-2,7-dien-1-one is highly reactive and can be hazardous if not handled properly. It is also sensitive to air and moisture, which can lead to decomposition.

Future Directions

There are several future directions for research on Cycloocta-2,7-dien-1-one, including the development of new synthetic methodologies for its preparation, the exploration of its biological activities, and the synthesis of new compounds based on its structure. Additionally, the use of Cycloocta-2,7-dien-1-one in material science and nanotechnology is an area of active research, with potential applications in the development of new materials and devices. Furthermore, the development of new synthetic routes to access Cycloocta-2,7-dien-1-one derivatives with improved properties and functionalities is an area of future research.

Synthesis Methods

The synthesis of Cycloocta-2,7-dien-1-one can be achieved through various methods, including the oxidation of cyclooctene, the dehydration of cyclooctanol, and the cyclization of 1,7-octadiene. However, the most widely used method is the oxidation of cyclooctene using potassium permanganate or osmium tetroxide as oxidants.

Scientific Research Applications

Cycloocta-2,7-dien-1-one has been extensively studied for its potential applications in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals. It is also used as a building block for the synthesis of various functionalized compounds, such as cyclooctadiene, which is widely used in organometallic chemistry. Additionally, Cycloocta-2,7-dien-1-one is used as a starting material for the synthesis of various polymers, including polyimides and polyesters.

properties

CAS RN

1073-76-3

Product Name

Cycloocta-2,7-dien-1-one

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

cycloocta-2,7-dien-1-one

InChI

InChI=1S/C8H10O/c9-8-6-4-2-1-3-5-7-8/h4-7H,1-3H2

InChI Key

HEDBDDAUWRQANO-UHFFFAOYSA-N

SMILES

C1CC=CC(=O)C=CC1

Canonical SMILES

C1CC=CC(=O)C=CC1

Origin of Product

United States

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